4-(2-Phenylethyl)furan-2(5H)-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74796-66-0 |
|---|---|
Molecular Formula |
C12H12O2 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
3-(2-phenylethyl)-2H-furan-5-one |
InChI |
InChI=1S/C12H12O2/c13-12-8-11(9-14-12)7-6-10-4-2-1-3-5-10/h1-5,8H,6-7,9H2 |
InChI Key |
IYOUTRCYPRSYRS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(=O)O1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Techniques for 4 2 Phenylethyl Furan 2 5h One Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationchemicalbook.comresearchgate.netnih.govimreblank.chnih.govnumberanalytics.com
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including furanone derivatives. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton NMR (¹H NMR) spectroscopy offers critical insights into the structure of the furanone ring and its substituents. The chemical shifts (δ) of the protons are influenced by their local electronic environment. For the furan-2(5H)-one ring, the olefinic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the double bond and the carbonyl group. stackexchange.com For instance, in furan-2(5H)-one itself, the protons on the double bond (H-3 and H-4) and the methylene (B1212753) protons at the 5-position (H-5) show distinct signals. chemicalbook.com
In the case of 4-(2-phenylethyl)furan-2(5H)-one analogues, the ¹H NMR spectrum would reveal signals corresponding to the protons of the phenylethyl group. The aromatic protons of the phenyl ring typically resonate in the range of 7-8 ppm, while the ethyl chain protons would appear as multiplets in the upfield region. The specific chemical shifts and coupling patterns provide valuable information about the connectivity of the atoms. For example, a study on the synthesis of 5-(4-nitrophenyl)-2-furan derivatives utilized ¹H NMR to confirm the structure of the synthesized compounds. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| Furanone Ring H-3 | ~6.1 |
| Furanone Ring H-5 | ~4.8 |
| Phenylethyl CH₂ (alpha) | ~2.9 |
| Phenylethyl CH₂ (beta) | ~2.7 |
| Phenyl H (aromatic) | ~7.2-7.3 |
Note: These are approximate values and can vary based on the solvent and specific analogue structure.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. huji.ac.il Due to the low natural abundance of the ¹³C isotope, the spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each peak corresponds to a unique carbon atom. huji.ac.il
For a this compound analogue, the carbonyl carbon (C-2) of the furanone ring is highly deshielded and appears at a characteristic downfield chemical shift, typically in the range of 170-185 ppm. libretexts.org The olefinic carbons (C-3 and C-4) resonate at intermediate chemical shifts, while the aliphatic carbons of the furanone ring (C-5) and the phenylethyl substituent appear at higher field. libretexts.orgresearchgate.net The aromatic carbons of the phenyl group show signals in the region of 125-150 ppm. libretexts.org Detailed analysis of the ¹³C NMR spectrum allows for the complete assignment of the carbon skeleton. For example, the ¹³C NMR spectrum of furan (B31954) has been well-documented, showing distinct signals for its carbon atoms. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (C=O) | ~174 |
| C-4 | ~155 |
| C-3 | ~122 |
| C-5 | ~70 |
| Phenylethyl C (alpha) | ~35 |
| Phenylethyl C (beta) | ~33 |
| Phenyl C (aromatic) | ~126-140 |
Note: These are approximate values and can vary based on the solvent and specific analogue structure.
For analogues of this compound that possess stereocenters, advanced NMR techniques are crucial for determining the relative and absolute stereochemistry. numberanalytics.com Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly powerful. columbia.edudiva-portal.org These techniques detect through-space interactions between protons that are in close proximity, providing information about the 3D structure of the molecule. diva-portal.org
For instance, a NOESY experiment can reveal correlations between protons on the furanone ring and those on the phenylethyl substituent, helping to define the preferred conformation of the side chain relative to the ring. In a study on stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones, computational methods were used in conjunction with experimental NMR data to assign the relative configurations of the diastereomeric products. nih.govumn.eduresearchgate.net The absolute configuration was determined by comparing experimental electronic circular dichroism (ECD) data with computed spectra. nih.govumn.eduresearchgate.net Other 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are also employed to establish connectivity between protons and carbons, further confirming the structure. numberanalytics.comipb.pt
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysischemicalbook.comresearchgate.netnih.govstackexchange.comchemicalbook.com
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound, the molecular ion peak in the mass spectrum would correspond to its molecular weight.
High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. libretexts.org The fragmentation of furanone derivatives often involves characteristic losses of small molecules like CO, CO₂, and fragments from the substituent groups. imreblank.ch For example, in the mass spectrum of 2(5H)-furanone, characteristic fragments are observed. nist.gov The fragmentation of the phenylethyl side chain in this compound would likely involve cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium (B1234903) ion (m/z 91). Analysis of the fragmentation pathways of related furan derivatives can aid in the interpretation of the mass spectrum. researchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Investigationnih.govnumberanalytics.comchemicalbook.comnih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would show a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the lactone ring, typically around 1750-1780 cm⁻¹. Other characteristic absorptions would include those for the C=C double bond in the furanone ring (around 1650 cm⁻¹) and the C-O stretching vibrations of the ether linkage. The aromatic C-H and C=C stretching vibrations of the phenyl group would also be observable. The IR spectra of furan and its derivatives have been studied to assign their vibrational frequencies. udayton.edu
Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic structure of a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The furanone ring, with its conjugated system of a double bond and a carbonyl group, is expected to show a characteristic UV absorption. In a study on a brominated furanone, the disappearance of its UV absorbance at 280 nm was used to monitor its reaction with a protein. nih.gov The presence of the phenyl group in this compound would also contribute to the UV spectrum.
Chromatographic Methods for Purification and Purity Assessment
Chromatographic techniques are indispensable for the isolation, purification, and purity assessment of synthetic and natural furanones. The selection of a specific method is contingent upon the volatility, polarity, and stability of the target compound.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including many furanone derivatives. The method separates compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on their mass-to-charge ratio.
The analysis of certain furanones by GC can be challenging due to their high polarity and thermal instability. nih.gov For instance, the analysis of 4-hydroxy-2,5-dimethyl-3-furanone (Furaneol), an important aroma compound, requires a derivatization step to improve its volatility and stability for GC-MS analysis. nih.gov A common approach involves reacting the furanone with a derivatizing agent, such as pentafluorobenzyl bromide, in a basic solution. nih.gov This process yields a more stable and less polar derivative suitable for extraction, separation, and detection by GC-MS. nih.gov
The identification of compounds is typically achieved by comparing their retention times and mass spectra with those of known standards or with spectral libraries such as the NIST library. jocpr.com In a typical GC-MS analysis, the sample is injected into a heated inlet, vaporized, and carried by an inert gas (e.g., helium) through a capillary column. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds based on their volatility. analchemres.org
The following table summarizes typical parameters for the GC-MS analysis of furanone-related compounds.
| Parameter | Value / Description | Source |
| Carrier Gas | Helium (99.9999% purity) | analchemres.org |
| Inlet Mode | Splitless | analchemres.org |
| Injector Temperature | 280 °C | analchemres.org |
| Oven Program | Initial temp 40°C (1 min), ramp at 20°C/min to 250°C (10 min) | analchemres.org |
| Detector Temperature | 300 °C (for FID), MS transfer line typically ~280°C | analchemres.org |
| Derivatization | Required for polar furanones (e.g., with pentafluorobenzyl bromide) | nih.gov |
| Detection Limit (LOD) | Can reach as low as 0.5 ng/mL for derivatized furanones | nih.gov |
| Quantification Limit (LOQ) | Approximately 2 ng/mL for derivatized furanones | nih.gov |
This table presents a generalized set of parameters; specific conditions must be optimized for this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantification of non-volatile or thermally labile compounds like many furanone analogues. sigmaaldrich.com The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column. sigmaaldrich.com
For furanones, reversed-phase (RP) HPLC is the most common mode. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically water and a less polar organic solvent like acetonitrile (B52724) or methanol. lcms.czsielc.com The separation of 2(5H)-Furanone can be achieved using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase helps to ensure sharp, symmetrical peaks by suppressing the ionization of silanol (B1196071) groups on the stationary phase and protonating the analytes. lcms.cz
HPLC methods are highly scalable and can be adapted from analytical-scale purity checks to preparative-scale isolation of impurities or target compounds. sielc.com The choice of detector is critical; a UV detector is commonly used for compounds with a chromophore, while a mass spectrometer (LC-MS) provides structural information and enhanced selectivity. sigmaaldrich.comlcms.cz
The following table outlines typical conditions for the HPLC separation of furanones and related compounds.
| Parameter | Value / Description | Source |
| Column Type | Reversed-Phase (e.g., C18, 2.7-5 µm particle size) | lcms.cz |
| Mobile Phase A | Water with 0.1% Formic Acid | lcms.cz |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | lcms.cz |
| Gradient | A time-programmed gradient from a lower to a higher percentage of B | lcms.cz |
| Flow Rate | 0.8 - 1.85 mL/min | lcms.cz |
| Column Temperature | 30 °C | lcms.cz |
| Injection Volume | 4 - 200 µL | lcms.czresearchgate.net |
| Detection | UV (e.g., 254 nm) or Mass Spectrometry (ESI+) | lcms.cz |
This table represents a typical starting point for method development for this compound.
Theoretical and Computational Chemistry of Furan 2 5h One Systems
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 4-(2-phenylethyl)furan-2(5H)-one, these methods can elucidate its three-dimensional structure, the distribution of electrons, and the energies of its molecular orbitals.
Density Functional Theory (DFT) Studies of 2(5H)-Furanone Tautomers and Conformers
Density Functional Theory (DFT) has become a standard tool for investigating the structural and electronic properties of organic molecules due to its favorable balance of accuracy and computational cost. DFT studies on related furanone systems have demonstrated its utility in determining the relative stabilities of different tautomers and conformers. researchgate.net
For this compound, several tautomeric forms could theoretically exist, although the keto form is generally the most stable for the parent furan-2(5H)-one. DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can be employed to optimize the geometries of these potential tautomers and calculate their relative energies. researchgate.net The results of such calculations would be expected to confirm the predominance of the 2(5H)-one tautomer.
Furthermore, DFT is crucial for analyzing the various conformers that arise from the rotation around the single bonds in the phenylethyl side chain. The interaction between the phenyl group and the furanone ring can lead to multiple low-energy conformations. Computational studies on similar substituted furanones have successfully used DFT to assign the relative configurations of diastereomeric products by comparing calculated and experimental NMR chemical shifts. nih.gov
Table 1: Representative DFT-Calculated Parameters for a Furanone System (Note: This table is illustrative and based on typical results from DFT calculations on related furanone derivatives. Specific values for this compound would require dedicated calculations.)
| Parameter | Calculated Value |
| Relative Energy of Tautomer 2 | +X kcal/mol |
| Relative Energy of Tautomer 3 | +Y kcal/mol |
| C=O Bond Length | ~1.21 Å |
| C=C Bond Length | ~1.35 Å |
| O-C=O Bond Angle | ~125° |
Ab Initio Methods for Electronic Property Prediction
Ab initio quantum chemistry methods, which are based on first principles without empirical parameterization, offer a higher level of theory for predicting electronic properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate descriptions of electron correlation effects, which are important for properties like dipole moments and polarizabilities.
For this compound, ab initio calculations would be valuable for obtaining benchmark electronic properties. These methods can be used to compute the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for understanding the molecule's reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. Studies on related aromatic systems often employ ab initio methods to refine the understanding of electronic structure and reactivity. rsc.org
Conformational Analysis and Energy Landscapes
Rotational Barriers and Preferred Conformations of the Phenylethyl Moiety
The rotation around the C-C single bonds of the ethyl linker and the bond connecting it to the furanone ring is associated with specific energy barriers. Computational methods can map the potential energy surface (PES) for these rotations, identifying the low-energy (preferred) conformations and the high-energy transition states that separate them.
For the phenylethyl group, gauche and anti conformations are typically observed. The relative energies of these conformers are determined by a balance of steric hindrance and weak intramolecular interactions. Studies on phenyl-substituted molecules have used methods like B3LYP and MP2 to calculate these rotational barriers, which are often in the range of a few kcal/mol. pnnl.gov For this compound, the preferred conformation would likely involve an orientation that minimizes steric clash between the phenyl group and the furanone ring.
Table 2: Illustrative Rotational Energy Barriers for a Phenylethyl System (Note: This table provides hypothetical data to illustrate the output of conformational analysis. Actual values for this compound would need to be calculated.)
| Rotation | Conformation | Relative Energy (kcal/mol) |
| C(ring)-C(ethyl) | Syn | 5.0 |
| Anti | 0.0 | |
| C(ethyl)-C(phenyl) | Eclipsed | 3.5 |
| Staggered | 0.0 |
Intramolecular Interactions and Stability
The stability of the different conformers of this compound is influenced by subtle intramolecular interactions. These can include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds if suitable functional groups were present. While the target molecule lacks strong hydrogen bond donors, C-H···O interactions between the ethyl chain and the furanone oxygen atoms could play a role in stabilizing certain conformations.
Atoms in Molecules (AIM) theory is a computational tool that can be used to analyze the electron density to identify and characterize such weak interactions. The presence of bond critical points between non-covalently bonded atoms can provide evidence for these stabilizing interactions.
Spectroscopic Property Prediction and Validation
A significant application of computational chemistry is the prediction of spectroscopic properties. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of experimental results. nih.gov
For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. The predicted spectrum would show characteristic peaks for the C=O stretch of the lactone, the C=C stretch of the furanone ring, and various C-H stretching and bending modes of the aromatic and aliphatic parts of the molecule.
NMR Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted chemical shifts are invaluable for assigning the signals in an experimental NMR spectrum, especially for complex molecules with many non-equivalent protons and carbons. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the absorption wavelengths in the UV-Vis spectrum. This can provide insight into the electronic structure and the nature of the chromophores within the molecule.
The comparison of these computationally predicted spectra with experimental data serves as a powerful validation of both the synthesized structure and the computational methodology employed.
Computational NMR Chemical Shift Prediction for Stereoisomer Assignment
The precise assignment of stereoisomers is a critical challenge in synthetic chemistry, as different stereoisomers can exhibit vastly different biological activities. Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has emerged as a powerful tool to determine the relative configuration of complex molecules, including furan-2(5H)-one derivatives.
In a notable study, two diastereomers of 5-(2-nitro-1-phenylethyl)furan-2(5H)-one were prepared through an enantioselective Michael addition. nih.govnih.gov The relative configurations of these products were successfully assigned by comparing the experimentally measured ¹H and ¹³C NMR chemical shifts with values computed using Density Functional Theory (DFT) methods. nih.govdocumentsdelivered.com
The process involves several key steps:
Conformational Search: Identifying all low-energy conformers for each possible diastereomer.
Geometry Optimization: Optimizing the geometry of each conformer using a selected level of theory.
NMR Calculation: Computing the NMR shielding constants for each optimized conformer.
Boltzmann Averaging: Calculating a weighted average of the chemical shifts based on the relative energies of the conformers.
Data Analysis: Comparing the computed shifts with experimental data. Statistical metrics such as the Mean Absolute Error (MAE) and the CP3 probability are used to determine the best match between a candidate structure and the experimental data. nih.govnih.govresearchgate.net
For the 5-(2-nitro-1-phenylethyl)furan-2(5H)-one diastereomers, this computational approach allowed for the unambiguous assignment of their relative stereochemistry. nih.govumn.edu
| Proton | Experimental Shift | Computed Shift (Corrected) | Difference |
|---|---|---|---|
| H5 | 5.73 | 5.75 | -0.02 |
| H4 | 6.23 | 6.21 | 0.02 |
| H3 | 7.55 | 7.53 | 0.02 |
| H1' | 4.40 | 4.38 | 0.02 |
| H2'a | 5.01 | 5.03 | -0.02 |
| H2'b | 4.88 | 4.87 | 0.01 |
Electronic Circular Dichroism (ECD) Spectra Computations for Absolute Configuration
While NMR computation helps in assigning relative stereochemistry, determining the absolute configuration of a chiral molecule requires a different chiroptical technique. Electronic Circular Dichroism (ECD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is highly sensitive to a molecule's absolute stereochemistry. nih.gov When coupled with quantum-mechanical calculations, it becomes a reliable method for absolute configuration assignment. nih.govnih.gov
The general procedure involves:
Performing a conformational search and geometry optimization for the enantiomers, similar to the NMR prediction process. researchgate.net
Calculating the electronic excitation energies and rotational strengths for each significant conformer using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netrsc.org
Generating a Boltzmann-weighted theoretical ECD spectrum by summing the contributions of each conformer.
Comparing the computed spectrum with the experimental ECD spectrum. A match in the pattern and signs of the Cotton effects confirms the absolute configuration.
This method was successfully applied to the diastereomers of 5-(2-nitro-1-phenylethyl)furan-2(5H)-one. nih.govnih.gov The absolute configuration of each diastereomer was assigned by analyzing the experimental ECD data and finding a strong correlation with the TD-DFT computed spectrum for one of the possible enantiomers. nih.govumn.edu This assignment was further validated by its consistency with the known X-ray crystal structure of a similar compound, (R)-5-((R)-1-(4-chlorophenyl)-2-nitroethyl)furan-2(5H)-one. nih.govdocumentsdelivered.com
Molecular Docking Simulations and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a furanone derivative) when bound to a second molecule (a receptor, typically a protein or enzyme). ijper.orgresearchgate.net This method is instrumental in drug discovery and medicinal chemistry for understanding the molecular basis of a drug's action and for screening virtual libraries of compounds for potential biological activity. ijpsr.com The furanone scaffold is found in many natural and synthetic compounds with a wide range of biological activities, making docking studies particularly relevant. nih.govresearchgate.net
The docking process generally includes:
Preparation of Receptor and Ligand: Preparing the 3D structures of the target protein and the furanone ligand. This involves adding hydrogen atoms, assigning charges, and energy minimizing the ligand's structure.
Grid Generation: Defining the active site or binding pocket of the receptor where the ligand is expected to bind.
Docking and Scoring: Placing the flexible ligand into the rigid (or sometimes flexible) receptor's active site in numerous possible conformations and orientations. A scoring function is then used to estimate the binding affinity (e.g., in kcal/mol) for each pose, and the poses are ranked. ijper.org
For furan-2(5H)-one derivatives, docking studies can elucidate how they interact with specific biological targets. For instance, studies on marine-derived furanones have used molecular docking to understand their binding to quorum-sensing receptors in bacteria like Pseudomonas aeruginosa. nih.govmdpi.com These simulations reveal key interactions, such as hydrogen bonds and hydrophobic (pi-pi stacking) interactions, between the furanone ligand and critical amino acid residues in the receptor's binding site. ijper.orgnih.gov This information provides a rationale for the observed biological activity and guides the design of new derivatives with improved potency and selectivity. nih.gov
| Compound ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| CMP1 (Halogenated) | -7.8 | Trp60, Ser129 | Hydrogen Bond |
| CMP7 | -8.0 | Tyr64, Asp73 | Hydrogen Bond, Hydrophobic |
| CMP10 | -4.8 | Trp88 | Hydrophobic |
QSAR (Quantitative Structure-Activity Relationship) Modeling of 2(5H)-Furanone Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. dovepress.com The fundamental principle is that the variations in the activity of compounds within a series are dependent on the changes in their molecular properties.
A QSAR model is typically expressed as a linear or non-linear equation: Activity = f (Molecular Descriptors)
Developing a QSAR model for 2(5H)-furanone derivatives involves:
Data Set Assembly: Compiling a set of furanone derivatives with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition). This set is often divided into a training set (to build the model) and a test set (to validate it). researchgate.net
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include physicochemical properties (e.g., logP), electronic descriptors (e.g., atomic charges, dipole moment), and topological indices (e.g., connectivity indices). dovepress.comresearchgate.net
Model Generation: Using statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., k-Nearest Neighbors, kNN), to build a model that best correlates the descriptors with the observed activity. researchgate.net
Validation: Rigorously validating the model's statistical significance and predictive power using metrics like the correlation coefficient (r²), cross-validated correlation coefficient (q²), and standard error of estimation (SEE). researchgate.net
A QSAR study on furanone derivatives with cyclooxygenase-2 (COX-2) inhibitory activity identified key descriptors influencing their potency. researchgate.net The resulting model showed that properties like the polar surface area and the number of oxygen atoms played a significant role in the compounds' ability to inhibit the enzyme. researchgate.net Such models are invaluable as they allow for the prediction of activity for new, unsynthesized furanone derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.
Reaction Mechanisms and Reactivity Profiles of 4 2 Phenylethyl Furan 2 5h One
Nucleophilic Addition Reactions on the Furanone Ring
The electron-deficient nature of the α,β-unsaturated lactone system in furan-2(5H)-ones makes them excellent substrates for nucleophilic addition reactions. youtube.comyoutube.com These reactions are fundamental to the functionalization of the furanone core.
Nucleophilic attack on the furanone ring can occur at several positions, but the most common are the C5 position (Michael addition) and the C2 carbonyl carbon. nih.govdalalinstitute.com The regioselectivity of the attack is influenced by the nature of the nucleophile, the reaction conditions, and the substitution pattern on the furanone ring. wikipedia.orgnih.gov
Michael Addition (1,4-Conjugate Addition): Soft nucleophiles, such as enamines and cuprates, preferentially attack the β-carbon (C5) of the conjugated system. This is a classic example of a Michael addition, leading to the formation of a new carbon-carbon or carbon-heteroatom bond at the C5 position. The stereoselectivity of this addition can often be controlled by using chiral catalysts or auxiliaries, leading to the formation of specific stereoisomers. acs.org
1,2-Addition: Hard nucleophiles, such as organolithium and Grignard reagents, tend to attack the carbonyl carbon (C2) directly. youtube.com This 1,2-addition results in the formation of a tetrahedral intermediate which, upon workup, can lead to ring-opened products or rearranged structures.
The stereoselectivity of these additions is a critical aspect, particularly in the synthesis of chiral molecules. For instance, the enantioselective Michael addition of various nucleophiles to furan-2(5H)-ones has been achieved with high stereocontrol using chiral catalysts. nih.gov Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in understanding and predicting the stereochemical outcomes of these reactions. nih.gov
The 4-(2-phenylethyl) substituent on the furanone ring can influence the reactivity and selectivity of nucleophilic attack through both steric and electronic effects. researchgate.net
Steric Hindrance: The bulky phenylethyl group at the C4 position can sterically hinder the approach of nucleophiles to the adjacent C3 and C5 positions. This can affect the regioselectivity, potentially favoring attack at the less hindered C2 carbonyl or influencing the facial selectivity of the attack.
Electronic Effects: The electronic nature of substituents on the furanone ring plays a significant role in its reactivity. Electron-withdrawing groups enhance the electrophilicity of the conjugated system, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease reactivity. While the phenylethyl group is generally considered to be electronically neutral or weakly donating, its presence can still subtly influence the electron distribution within the furanone ring.
Halogen substituents, for example, have been shown to significantly impact reactivity, with their electronegativity and size influencing the site of nucleophilic substitution. nih.gov
Cycloaddition Reactions Involving the Butenolide Ring
The double bond within the butenolide ring of 4-(2-phenylethyl)furan-2(5H)-one can participate in various cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic systems. electronicsandbooks.comacs.org
The butenolide ring can act as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. wikipedia.org In these reactions, the furanone double bond reacts with a conjugated diene to form a six-membered ring. The regioselectivity and stereoselectivity of these reactions are governed by the principles of orbital symmetry and can be influenced by Lewis acid catalysis. nih.govlibretexts.org
Other pericyclic reactions, such as ene reactions, are also possible, where the butenolide acts as the "ene" component. libretexts.org These reactions offer alternative pathways for the formation of new carbon-carbon bonds and ring systems.
The double bond of the furanone ring can also serve as a dipolarophile in 1,3-dipolar cycloadditions. wikipedia.orgorganic-chemistry.org This type of reaction involves a 1,3-dipole, such as a nitrone or an azide, and leads to the formation of a five-membered heterocyclic ring. slideshare.netyoutube.com
Recent studies have investigated the regioselectivity of 1,3-dipolar cycloadditions with 2(5H)-furanone. acs.orgacs.org Computational analysis using DFT has shown that the reaction of a cyclic nitrone with 2(5H)-furanone can lead to different regioisomers, with the relative energies of the transition states determining the product distribution. acs.orgacs.org These studies highlight the subtle electronic and steric factors that control the outcome of such cycloadditions. youtube.com
Ring-Opening and Ring-Transformation Pathways of 2(5H)-Furanones
The lactone functionality in 2(5H)-furanones allows for a variety of ring-opening and ring-transformation reactions, which are valuable in synthetic chemistry for accessing different classes of compounds. nih.govresearchgate.netresearchgate.net
Under certain conditions, the furanone ring can be opened by nucleophiles. For example, reaction with amines can lead to the formation of N-substituted butanamides. nih.gov This ring-opening can be followed by subsequent cyclization to form new heterocyclic systems, such as pyrrolones or pyridazinones. researchgate.netnih.gov
The furanone ring can also undergo transformations into other heterocyclic systems. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyridazinones. nih.gov These transformations often proceed through a mechanism involving initial nucleophilic attack, ring-opening, and subsequent intramolecular cyclization.
The electrochemical reduction of 2(5H)-furanone derivatives can also lead to ring-opening or elimination of substituents, depending on the specific substitution pattern. researchgate.net
Formation of Other Heterocyclic Systems from Furanone Precursors
Furan-2(5H)-ones are versatile precursors for the synthesis of a wide array of other heterocyclic systems. nih.govresearchgate.netresearchgate.net Their ability to undergo ring-opening and subsequent recyclization reactions with various nucleophiles is a key feature in heterocyclic chemistry.
For instance, furanone derivatives can be converted into pyrrol-2-ones by reaction with ammonium (B1175870) acetate (B1210297) in acetic acid. nih.gov The reaction proceeds through the opening of the lactone ring, followed by the formation of an amide and subsequent intramolecular cyclization to yield the pyrrolone ring. Similarly, reaction with benzylamine (B48309) can lead to the formation of N-benzylamides, which can then be cyclized to the corresponding 2(3H)-pyrrolones . researchgate.net
Treatment of furanones with hydrazine hydrate (B1144303) can open the lactone ring to form acid hydrazides. researchgate.net These hydrazides are valuable intermediates that can be used to synthesize various nitrogen-containing heterocycles. For example, they can be cyclized to form pyridazinone derivatives . nih.govresearchgate.net Furthermore, these hydrazide intermediates can be reacted with reagents like benzoyl chloride to produce 2-benzoylpyridazinones or with carbon disulfide to yield oxadiazole-thione derivatives . nih.gov
The furanone ring can also be transformed into sulfur-containing heterocycles. Reaction of benzylamide derivatives of furanones with thionyl chloride can result in the formation of isothiazolone derivatives . researchgate.net These transformations highlight the utility of furanones as scaffolds for generating diverse heterocyclic structures with potential biological activities. The general reactivity allows for the synthesis of various fused heterocyclic systems as well. nih.gov
Factors Influencing Ring Stability and Transformations
The stability of the furan-2(5H)-one ring and its susceptibility to transformations are influenced by several factors, including the nature of substituents, reaction conditions, and the presence of catalysts. The inherent strain of the five-membered ring and the presence of the α,β-unsaturated lactone moiety contribute to its reactivity. nih.govacs.org
Substituent Effects: The electronic nature of substituents on the furanone ring can significantly impact its stability and reactivity. Electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, making the lactone more susceptible to nucleophilic attack and ring-opening. Conversely, electron-donating groups may increase the electron density of the ring system, potentially affecting its behavior in cycloaddition reactions. The steric bulk of substituents can also influence the accessibility of the reaction centers.
Reaction Conditions: The pH of the reaction medium is a critical factor. Acidic conditions can promote the protonation of the carbonyl oxygen, activating the lactone towards nucleophilic attack. intermediateorgchemistry.co.uk Basic conditions, on the other hand, can facilitate deprotonation at the α-carbon, generating a nucleophilic enolate that can participate in various reactions. Temperature also plays a significant role, with higher temperatures often favoring ring-opening or rearrangement reactions.
Catalysis: Both metal and non-metal catalysts can be employed to control the transformation of furanones. researchgate.netorganic-chemistry.org For example, Lewis acids can coordinate to the carbonyl oxygen, enhancing the electrophilicity of the lactone ring. Transition metal catalysts, such as palladium, are utilized in cross-coupling reactions to introduce substituents onto the furanone ring. acs.org
The interplay of these factors allows for the controlled transformation of the furanone ring, providing access to a diverse range of chemical structures. nih.govwwu.eduacs.orgresearchgate.netscilit.com
Electrophilic Aromatic Substitution on the Phenylethyl Moiety
The phenylethyl substituent of this compound provides a site for electrophilic aromatic substitution reactions. fiveable.memasterorganicchemistry.com The benzene (B151609) ring, being electron-rich, can react with various electrophiles to introduce functional groups onto the aromatic ring. The furanone moiety, being attached to the ethyl side chain, is expected to have a minimal electronic effect on the aromatic ring, which should therefore exhibit reactivity similar to that of ethylbenzene.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) onto the phenyl ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) onto the phenyl ring, usually in the presence of a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. masterorganicchemistry.com
The position of substitution on the phenyl ring (ortho, meta, or para) is directed by the existing ethyl group. As an alkyl group, the ethyl substituent is an ortho, para-director. Therefore, electrophilic attack will preferentially occur at the positions ortho and para to the ethyl group. quora.comquora.com The specific regioselectivity can be influenced by steric hindrance, with the para position often being favored over the ortho positions.
Radical Reactions and Photooxygenations of Furanone Systems
Furanone systems, including this compound, can participate in radical reactions and photooxygenations. These reactions often proceed through different mechanisms than the ionic reactions discussed previously and can lead to unique products.
Radical Reactions: The furanone ring can undergo radical additions. For example, radical addition of tertiary amines to the double bond of the furanone ring can be initiated photochemically. nih.gov This type of reaction allows for the introduction of various substituents at the β-position of the lactone.
Photooxygenation: Furan (B31954) derivatives are known to react with singlet oxygen, which is typically generated photosensitized. encyclopedia.pubnih.gov The photooxygenation of furans generally proceeds via a [4+2] cycloaddition of singlet oxygen to the furan ring, forming an unstable endoperoxide intermediate. encyclopedia.pubnih.gov In the presence of a solvent like an alcohol, this endoperoxide can be trapped to yield more stable products. encyclopedia.pubnih.gov
For furan-2(5H)-ones, photooxygenation can lead to the formation of hydroxylated or other oxygenated derivatives. researchgate.netencyclopedia.pubnih.govresearchgate.net For example, the photooxygenation of furfural (B47365) with singlet oxygen in an alcohol solvent yields a 5-hydroxyfuran-2(5H)-one. encyclopedia.pubnih.gov The reaction of this compound with singlet oxygen would be expected to proceed similarly, potentially yielding a 5-hydroxy derivative or other rearranged products depending on the reaction conditions. The stability and reactivity of the initially formed endoperoxide are crucial in determining the final product distribution.
Structure Activity Relationship Sar Studies of 4 2 Phenylethyl Furan 2 5h One and Analogues in Vitro Biochemical Mechanisms
General Principles of SAR for Furan-2(5H)-one Derivatives
The furan-2(5H)-one ring, also known as a butenolide, is a privileged scaffold in medicinal chemistry due to its presence in numerous natural products with a wide array of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer effects. researchgate.net The biological activity of furan-2(5H)-one derivatives is highly dependent on the nature and position of substituents on the furanone ring. researchgate.netresearchgate.net
Key principles of the SAR for this class of compounds include:
The importance of the α,β-unsaturated lactone: This Michael acceptor is a key feature responsible for the reactivity and biological activity of many furanones. It can react with nucleophilic residues, such as cysteine in proteins, leading to covalent modification and modulation of protein function. nih.gov
Conversion to other heterocycles: The furanone ring can undergo facile ring-opening and subsequent recyclization to form other heterocyclic systems like pyrrolones, pyridazinones, and oxadiazoles, which often exhibit their own distinct anti-inflammatory activities. nih.govbeilstein-journals.org
Influence of the Phenylethyl Moiety on Biological Activity
The presence of a 2-phenylethyl group at the 4-position of the furan-2(5H)-one ring introduces a significant lipophilic and aromatic component to the molecule, which can profoundly influence its interaction with biological targets.
Positional Effects of Phenylethyl Substitution on the Furanone Ring
The position of the phenylethyl substituent on the furanone ring is critical in determining the molecule's biological activity. While the provided information primarily discusses derivatives with substitution at the 4-position, it is a general principle in SAR that altering the substitution pattern can lead to dramatic changes in activity. For instance, moving the phenylethyl group to the 3- or 5-position would alter the molecule's shape and electronic distribution, likely leading to different interactions with target proteins.
Role of Phenylethyl Chain Length and Branching
Chain Length: Variations in the length of the ethyl chain can affect how the phenyl ring is positioned within a binding site. A shorter or longer chain would alter the distance between the aromatic ring and the furanone core, potentially impacting key interactions.
Branching: Introducing branching on the ethyl chain, for example, by adding a methyl group, would increase steric bulk. This could either enhance binding by filling a specific hydrophobic pocket or decrease activity by causing steric clashes. For instance, in a series of 3(2H)-furanones, the conversion of an ethyl substituent to an isopropyl group was achieved, demonstrating a method for exploring the effects of branching. nih.gov
Substituent Effects on the Phenyl Ring (e.g., Electronic and Steric)
Modifying the phenyl ring of the phenylethyl moiety with various substituents offers a powerful strategy to fine-tune the biological activity of the parent compound. These substituents can alter the electronic properties (electron-donating or electron-withdrawing) and steric bulk of the phenyl ring, thereby influencing its interactions with the target. rsc.org
Steric Effects: The size and position of substituents on the phenyl ring can dictate how the molecule fits into a binding pocket. Bulky substituents may either promote or hinder binding depending on the topology of the active site. rsc.org The position of substitution (ortho, meta, or para) is also critical, as it determines the spatial orientation of the substituent relative to the rest of the molecule. wikipedia.org
SAR of the Furanone Core and its Substituents
The furanone core itself is a key pharmacophore, and its biological activity can be modulated by modifications to the lactone ring and the introduction of various substituents. researchgate.netutripoli.edu.ly
Impact of Saturation/Unsaturation within the Lactone Ring
The presence of the α,β-double bond in the furan-2(5H)-one ring is a critical feature for the biological activity of many derivatives. rsc.org
Unsaturated Lactones (Butenolides): The double bond creates a conjugated system with the carbonyl group, forming a Michael acceptor. This electrophilic center can react with biological nucleophiles, often leading to irreversible inhibition of target enzymes. nih.gov The reactivity of this system is a key determinant of the compound's biological profile.
Saturated Lactones (Butyrolactones): Reduction of the double bond to form a saturated γ-butyrolactone generally leads to a significant decrease or complete loss of biological activities that depend on the Michael acceptor mechanism. However, these saturated analogs can still exhibit biological activity through different mechanisms, such as acting as mimics of natural ligands or interacting with different targets.
The following table summarizes the key structural features and their general influence on the biological activity of furan-2(5H)-one derivatives.
| Structural Feature | Modification | General Influence on Biological Activity |
| Furanone Core | Saturation of the α,β-double bond | Often leads to a decrease in activity related to Michael addition. |
| Phenylethyl Moiety | Altering chain length or introducing branching | Affects conformational flexibility and fit within a binding site. |
| Phenyl Ring | Introduction of electron-withdrawing or -donating groups | Modulates electronic interactions and binding affinity. |
| Phenyl Ring | Varying substituent position (ortho, meta, para) | Alters the spatial arrangement and potential for steric clashes or favorable interactions. |
Importance of Specific Functional Groups on the Furanone Ring
The biological activity of furanone derivatives is intricately linked to the nature and position of functional groups on the furanone ring. utripoli.edu.ly The parent 2(5H)-furanone structure itself serves as a crucial pharmacophore. researchgate.netnih.gov Modifications at various positions of this ring have been shown to significantly impact the bioactivity of the resulting analogs.
For instance, the introduction of halogen atoms, such as chlorine or bromine, to the furanone ring can enhance antimicrobial and antibiofilm properties. frontiersin.orgresearchgate.net The presence of a sulfonyl group has also been identified as an attractive addition to the unsaturated γ-lactone moiety, with the potential to increase or diversify biological activity. nih.govmdpi.com Studies on a sulfonyl derivative of 2(5H)-furanone, F105, which also contains a l-menthol (B7771125) moiety, have demonstrated its antibacterial activity against both planktonic and biofilm-embedded Staphylococcus aureus. frontiersin.org
Furthermore, the substitution pattern on the furanone ring plays a critical role. Research on a series of 3,4,5-trisubstituted furan-2(5H)-one derivatives revealed that specific substitutions can lead to potent cytotoxic activity against various cancer cell lines. nih.gov For example, ethyl 2-(4-fluorophenyl)-5-oxo-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate showed significant antitumor activity against HEPG2 and MCF7 cell lines. nih.gov This highlights the importance of the electronic and steric properties of the substituents in dictating the biological outcome.
Correlation between Molecular Conformation and Biological Activity
The three-dimensional arrangement of atoms in a molecule, or its conformation, is a critical determinant of its interaction with biological targets. In the case of furanone derivatives, the planarity of the furanone ring and the orientation of its substituents are key factors influencing their activity.
X-ray crystallography studies have confirmed the generally planar conformation of the furanone ring. The spatial arrangement of substituents, such as the phenyl group in 4-phenylfuran-2(5H)-one, can influence how the molecule fits into the active site of an enzyme or a receptor. The steric bulk of these groups can either promote or hinder binding, thereby modulating the biological response.
The introduction of chiral centers, for example by incorporating terpene moieties like l-menthol or l-borneol, adds another layer of complexity and specificity to the molecular conformation. nih.govmdpi.com The stereochemistry of these chiral auxiliaries can significantly impact the biological activity, leading to stereoisomers with differing potencies. mdpi.com This underscores the importance of a defined three-dimensional structure for effective interaction with specific biological targets.
In Vitro Mechanistic Studies of Biological Targets
Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase, Carbonic Anhydrase)
Furanone derivatives have been investigated for their ability to inhibit various enzymes. One notable target is xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comresearchgate.net Overproduction of uric acid can lead to hyperuricemia and gout. digitellinc.com
Several studies have explored the potential of furan-containing compounds as XO inhibitors. digitellinc.com While direct studies on 4-(2-phenylethyl)furan-2(5H)-one are limited, research on structurally related compounds provides valuable insights. For example, computational studies have suggested that replacing the 1,2,4-triazole (B32235) ring in known XO inhibitors with a furan (B31954) ring could yield new potent inhibitors. digitellinc.com Kinetic studies on other small molecules have identified competitive inhibitors of XO, demonstrating that these compounds bind to the active site of the enzyme. mdpi.com The inhibitory mechanism often involves the formation of hydrogen bonds and van der Waals forces between the inhibitor and amino acid residues in the enzyme's active site. nih.gov
Antimicrobial Activity Mechanisms (e.g., Biofilm Inhibition, Quorum Sensing Modulation)
A significant area of research for furanone derivatives lies in their antimicrobial properties, particularly their ability to combat bacterial biofilms. frontiersin.orgresearchgate.net Biofilms are communities of microorganisms encased in a self-produced matrix, which renders them highly resistant to conventional antibiotics. frontiersin.orgmdpi.com
Furanones have been shown to interfere with biofilm formation in a variety of bacteria. frontiersin.org One of the key mechanisms underlying this activity is the modulation of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, including biofilm formation. nih.govnih.gov
Many furanone derivatives are structurally similar to N-acylhomoserine lactones (AHLs), which are common signaling molecules in Gram-negative bacteria. nih.gov This structural mimicry allows furanones to act as competitive inhibitors of AHL-mediated QS, effectively disrupting bacterial communication and preventing the establishment of biofilms. nih.govnih.govresearchgate.net For instance, 2(5H)-furanone has been shown to inhibit QS in Chromobacterium violaceum and reduce biofilm formation by Aeromonas hydrophila. nih.govnih.gov
Beyond QS inhibition, some furanone derivatives also exhibit direct bactericidal activity against Gram-positive bacteria. frontiersin.org
Interactions with Regulatory Proteins
The biological effects of furanones can also be mediated through their interactions with various regulatory proteins within the cell. nih.gov While specific interactions of this compound with regulatory proteins are not extensively detailed in the available literature, the general principles of small molecule-protein interactions apply.
Furanone derivatives, through their functional groups, can form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with amino acid residues in the binding pockets of regulatory proteins. nih.gov These interactions can lead to conformational changes in the protein, thereby altering its activity. For example, some antimicrobial peptides are known to interact with heat shock proteins in bacteria, interfering with essential cellular processes. mdpi.com It is plausible that furanones could engage with similar intracellular targets to exert their effects.
Modulation of Cell Lines in Preclinical Cancer Research
The furanone scaffold is present in a number of compounds that have been evaluated for their anticancer potential. nih.govnih.govnih.gov Studies on various furanone derivatives have demonstrated their ability to inhibit the proliferation of different cancer cell lines. nih.govnih.gov
The mechanisms underlying the anticancer activity of furanones are diverse. Some derivatives have been shown to induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. nih.gov For example, a study on bis-2(5H)-furanone derivatives revealed that a lead compound induced S-phase arrest in C6 glioma cells. nih.gov
Receptor Binding Affinities (e.g., Melatoninergic Receptors)
The affinity of a ligand for its receptor, typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), is a critical determinant of its potency. For melatoninergic ligands, research has predominantly centered on indole-based structures, mirroring the endogenous ligand melatonin (B1676174). However, the exploration of other heterocyclic scaffolds, including benzofurans and naphthalenes, has broadened our understanding of the pharmacophore required for MT1 and MT2 receptor binding.
Insights from Phenylalkyl Amide Analogues
Studies on a series of substituted phenylalkyl amides offer a foundational understanding of the importance of the phenylalkyl moiety, a key feature of this compound. Research on these simplified analogues, which lack the indole (B1671886) ring of melatonin, has demonstrated that the length of the alkyl chain and the substitution pattern on the phenyl ring significantly influence binding affinity at melatonin receptors in chicken brain. A key finding is that a three-carbon alkyl chain (n=3) between the phenyl ring and the amide group, as seen in N-propanoyl-3-(3-methoxyphenyl)propanamine, results in maximal binding affinity. This compound, which can be considered a structural analogue of the carbon framework of melatonin with the indole ring removed, displays a remarkably high affinity (Kᵢ = 5.6 nM). This suggests that the phenylethyl group in the target compound, with its two-carbon chain, may be suboptimal in length for ideal receptor interaction, though this can be influenced by the nature of the heterocyclic ring it is attached to.
Furthermore, the position of substituents on the phenyl ring is crucial. A methoxy (B1213986) group at the 3-position of the phenyl ring enhances binding, while a 4-methoxy substitution leads to a significant decrease in affinity. nih.gov This indicates a specific spatial requirement within the receptor's binding pocket that accommodates a substituent at the meta position but not the para position. Halogen substitutions at the 3-position also yield compounds with substantial binding affinities. nih.gov
Benzofuran (B130515) and Other Heterocyclic Analogues
The replacement of the indole nucleus of melatonin with other heterocyclic systems has been a fruitful strategy in the development of melatoninergic ligands. Benzofuran derivatives, for instance, have been synthesized and shown to possess high affinity for both MT1 and MT2 receptors. nih.govnih.gov The introduction of a phenyl substituent at the C-2 position of the benzofuran ring can lead to compounds with agonist activity that bind more strongly than melatonin itself. elifesciences.org This highlights the receptor's tolerance for bulky aromatic groups in this region, which could be relevant for the phenyl group of the phenylethyl side chain in our target compound.
Interestingly, the nature of the substituent at the C-2 position of the benzofuran ring can modulate the functional activity, leading to either agonists or antagonists. elifesciences.org This underscores the subtle structural changes that can dramatically alter the pharmacological profile of a ligand.
The following table summarizes the binding affinities of selected melatonin analogues at human MT1 and MT2 receptors, providing a comparative landscape for understanding potential interactions.
| Compound/Analogue Class | Modification | Receptor Subtype | Binding Affinity (Kᵢ, nM) |
| N-propanoyl-3-(3-methoxyphenyl)propanamine | Phenylalkyl amide | Chicken Brain | 5.6 |
| 3-Chloro-N-propanoylphenylpropanamine | Phenylalkyl amide | Chicken Brain | 113 |
| Benzofuran Derivative (Compound 10q) | 2-Phenyl substituent | MT1 / MT2 | Stronger than melatonin |
| Benzofuran Derivative (Compound 6b) | Dihydrofurochromene | MT1 | 0.07 |
| Benzofuran Derivative (Compound 6b) | Dihydrofurochromene | MT2 | 0.08 |
Data compiled from published research. nih.govnih.govelifesciences.org Note that receptor sources may vary.
Biosynthetic Considerations for Furan 2 5h Ones with Phenylethyl Scaffolds
Natural Occurrence of Furan-2(5H)-one Derivatives in Biological Systems
The furan-2(5H)-one ring system, also known as a butenolide, is a structural motif found in a wide array of natural products isolated from diverse biological sources. bohrium.com These compounds have been identified in plants, fungi, and marine organisms, where they exhibit a range of biological activities. bohrium.comresearchgate.net Over the past few decades, the number of identified furan-2(5H)-one derivatives has grown significantly, highlighting their prevalence in nature. bohrium.com
For instance, endophytic fungi are a rich source of these compounds. An investigation of the endophytic fungus Phaeosphaeria sp. LF5, isolated from Huperzia serrata, led to the identification of several polyketide derivatives possessing a furanone structure. acs.org Similarly, butenolides are commonly discovered in bacteria of the Streptomyces genus. researchgate.net The structural diversity of these natural butenolides is vast, ranging from simple substituted rings to complex fused systems. This diversity underscores the adaptability of biosynthetic machineries in different organisms to produce these heterocyclic compounds.
Table 1: Examples of Naturally Occurring Furan-2(5H)-one Derivatives
| Compound Class/Name | Natural Source | Reference |
| Polyketide Derivatives | Phaeosphaeria sp. LF5 (Endophytic Fungus) | acs.org |
| Butenolides A-H | Streptomyces griseus | nih.gov |
| Nostoclide Analogues | Cyanobacteria (e.g., Nostoc sp.) | bohrium.com |
| Brominated Furanones | Delisea pulchra (Marine Red Alga) | nih.gov |
| Ancepsenolide | Pterogorgia anceps (Gorgonian Coral) | nih.gov |
Proposed Biosynthetic Routes to Furanone Structures
The biosynthesis of the furan-2(5H)-one core is believed to proceed through several distinct pathways, often involving the cyclization of linear precursors derived from fatty acid or polyketide metabolism. One proposed general pathway involves the intramolecular cyclization of a 4-keto-carboxylic acid intermediate.
A more specific route has been proposed for butenolides produced by the endophytic fungus Phaeosphaeria sp. LF5. acs.org This proposed pathway initiates from polyketide synthesis, where acetate (B1210297) and malonate units are condensed to form a poly-β-keto chain. This chain then undergoes a series of modifications, including reductions and dehydrations, leading to a specific linear precursor. Intramolecular cyclization and subsequent tautomerization of this precursor yield the final furanone ring structure. acs.org The specific substitutions on the furanone ring are determined by the length and modification pattern of the initial polyketide chain. acs.orgresearchgate.net
Biosynthesis of 2-Phenylethanol (B73330) and Related Phenylpropanoids
2-Phenylethanol (2-PE) is a well-known aromatic alcohol responsible for the characteristic rose-like fragrance in many plants and fermented products. researchgate.netmdpi.com Its biosynthesis is a branch of the phenylpropanoid pathway, which is also responsible for producing lignin (B12514952) and other phenolic compounds. researchgate.net The primary precursor for 2-PE is the aromatic amino acid L-phenylalanine. researchgate.net
Two main pathways for the conversion of L-phenylalanine to 2-PE have been elucidated in plants and microbes:
Via Phenylpyruvate: In the Ehrlich pathway, prominent in yeasts like Saccharomyces cerevisiae, L-phenylalanine is first transaminated to phenylpyruvic acid. mdpi.com This intermediate is then decarboxylated by phenylpyruvate decarboxylase to form phenylacetaldehyde, which is subsequently reduced by an alcohol dehydrogenase to 2-phenylethanol. mdpi.comnih.gov
Via Phenethylamine (B48288): In some plants, such as tomato, an alternative route exists where L-phenylalanine is first decarboxylated by an aromatic amino acid decarboxylase (AADC) to yield phenethylamine. nih.gov Phenethylamine is then converted to phenylacetaldehyde, which is finally reduced to 2-PE. nih.gov
Metabolic engineering strategies have successfully enhanced 2-PE production in organisms like Arabidopsis and Kluyveromyces marxianus by overexpressing key enzymes in these pathways. researchgate.netmdpi.com
Table 2: Key Enzymes in the Biosynthesis of 2-Phenylethanol from L-Phenylalanine
| Enzyme | Abbreviation | Reaction Step | Pathway | Reference |
| Phenylalanine aminotransferase | --- | L-Phenylalanine → Phenylpyruvic acid | Ehrlich Pathway | nih.gov |
| Phenylpyruvate decarboxylase | ARO10 | Phenylpyruvic acid → Phenylacetaldehyde | Ehrlich Pathway | mdpi.com |
| Aromatic amino acid decarboxylase | AADC | L-Phenylalanine → Phenethylamine | Phenethylamine Pathway | nih.gov |
| Phenylacetaldehyde reductase / Alcohol dehydrogenase | PAR / ADH | Phenylacetaldehyde → 2-Phenylethanol | Both Pathways | mdpi.comnih.gov |
Hypothetical Biosynthetic Linkages to 4-(2-Phenylethyl)furan-2(5H)-one
The biosynthesis of this compound has not been explicitly detailed in the literature. However, based on the established biosynthetic pathways for its constituent parts—the furan-2(5H)-one core and the 2-phenylethyl side chain—a hypothetical route can be proposed. This pathway would likely involve the convergence of an intermediate from the phenylpropanoid pathway and a precursor from a pathway leading to C4 dicarboxylic acids or their derivatives.
A plausible hypothesis involves a condensation reaction between a precursor from the 2-phenylethanol biosynthetic pathway and a C4 keto-acid, such as 2-oxosuccinate (oxaloacetate) or a derivative thereof, which are central metabolites in the cell.
Hypothetical Pathway:
Formation of the Phenylethyl Moiety: L-phenylalanine is converted to phenethylamine via the action of aromatic amino acid decarboxylase (AADC), as seen in plant biosynthesis of 2-PE. nih.gov
Formation of the Furanone Precursor: A C4 dicarboxylic acid, such as succinic acid, undergoes oxidation to form a 4-keto-acid intermediate.
Condensation and Cyclization: Phenethylamine, or its oxidized equivalent phenylacetaldehyde, could act as a nucleophile or electrophile in a condensation reaction with the C4 keto-acid precursor. This condensation, followed by intramolecular cyclization (lactonization) and dehydration, would form the substituted furanone ring.
This proposed linkage represents a hybrid pathway, combining elements from amino acid metabolism and central carbon metabolism to generate the final specialized metabolite. The specific enzymes catalyzing the key condensation and cyclization steps would need to be identified to validate this hypothesis.
Chemoenzymatic Synthesis Approaches for Furanone Derivatives
Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the efficiency of chemical reactions, offers a powerful strategy for producing complex molecules like furanone derivatives under mild and environmentally friendly conditions. nih.govnih.gov Lipases, in particular, have been widely explored for their ability to catalyze various transformations leading to these heterocyclic scaffolds. nih.govnih.gov
One notable approach involves the use of immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), to catalyze the synthesis of furan (B31954) derivatives. nih.gov A study demonstrated a one-pot, three-component reaction to synthesize tetrasubstituted furans using Novozym 435 in conjunction with a phosphine (B1218219) catalyst. nih.gov This method highlights the potential of using enzymes for non-natural transformations to build the furan core.
Furthermore, lipases are renowned for their high regio- and enantioselectivity in acylation reactions. nih.gov This property is particularly relevant to the hypothetical biosynthesis of this compound, where a selective reaction is needed. Lipase-catalyzed N-acylation of amino alcohols, for instance, has been shown to proceed with high selectivity and yield, often in solvent-free systems. Such enzymatic steps could be integrated into a multi-step chemoenzymatic route. For example, an enzymatic resolution or a selective acylation could be used to prepare a chiral precursor, which is then cyclized using chemical methods to form the final furanone product. These approaches provide sustainable alternatives to purely chemical syntheses, which may require harsh conditions and complex protection-deprotection steps. mdpi.com
Table 3: Examples of Chemoenzymatic Strategies for Furanone-Related Synthesis
| Reaction Type | Enzyme/Catalyst System | Substrates | Product Type | Reference |
| One-Pot Three-Component Reaction | Novozym 435 & PBu₃ | Benzoylacetonitriles, Aldehydes, Benzoyl chlorides | Tetrasubstituted Furans | nih.gov |
| Selective N-acylation | Novozym 435 | Phenylglycinol, Fatty acid | Aromatic Alkanolamides | |
| Asymmetric Hydrogenation | BINAP-Rh/Ru complexes | Substituted Butenolides | Chiral γ-Butyrolactones | mdpi.com |
| Organocatalytic Reductive Coupling | Proline | Tetronic acid, Aldehydes, Hantzsch ester | Substituted Butenolides | nih.gov |
Future Directions and Research Opportunities
Development of Novel Synthetic Methodologies for 4-(2-Phenylethyl)furan-2(5H)-one
The synthesis of 2(5H)-furanones, including this compound, is a significant area of research due to their potential as innovative drugs. foreverest.net While various methods exist for the synthesis of furanone cores, the development of more efficient, scalable, and environmentally friendly protocols remains a key objective.
Future research in this area could focus on:
Catalytic Systems: Exploring new transition-metal catalysts or organocatalysts could lead to milder reaction conditions and improved yields. organic-chemistry.org For instance, gold-catalyzed cyclizations have shown promise for creating substituted 3(2H)-furanones. organic-chemistry.org
Multicomponent Reactions: Designing one-pot, multicomponent reactions would enhance atom economy and simplify purification processes. researchgate.netresearchgate.net
Asymmetric Synthesis: Developing stereoselective methods to control the chirality of substituted furanones is crucial, as different stereoisomers can exhibit distinct biological activities. nih.govnih.gov The use of chiral auxiliaries or asymmetric catalysts in Michael additions is a promising avenue. nih.gov
Green Chemistry Approaches: Utilizing water as a solvent and employing oxidants like oxone can make synthetic protocols more practical and industrially applicable. researchgate.net
A notable approach involves the enantioselective Michael addition of furan-2(5H)-one to trans-β-nitrostyrene, catalyzed by a dinuclear Zn-complex, to produce diastereomeric products. nih.govnih.gov Further investigation into such catalytic systems could pave the way for more efficient syntheses of chiral furanones.
Advanced Computational Modeling for Structure-Function Elucidation
Computational modeling is an indispensable tool for understanding the structure-function relationships of furanone derivatives. Techniques like molecular docking and molecular dynamics (MD) simulations provide insights into how these molecules interact with biological targets. nih.gov
Future computational studies could focus on:
Target Identification: Identifying potential protein targets for this compound through virtual screening of protein databases.
Binding Mode Analysis: Elucidating the precise binding modes and interactions of furanone derivatives with their receptors. For example, studies have shown that furanones can bind to the ligand-binding site of quorum-sensing receptors like LasR and RhlR. nih.govnih.gov
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of new furanone analogues before their synthesis. nih.gov
Spectroscopic Correlation: Using Density Functional Theory (DFT) methods to compute NMR chemical shifts and electronic circular dichroism (ECD) spectra to help determine the relative and absolute configurations of new stereoisomers. nih.govnih.gov
These computational approaches will be instrumental in rationally designing more potent and selective furanone-based compounds. nih.govfujifilm.com
In-depth Mechanistic Investigations of Biological Activities (in vitro, academic focus)
Furanones exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ekb.egresearchgate.netnih.gov In-depth in vitro studies are essential to unravel the molecular mechanisms underlying these effects.
Key areas for future mechanistic investigations include:
Quorum Sensing Inhibition: Further exploring the ability of furanones to interfere with bacterial quorum sensing (QS) systems. nih.govnih.govnih.gov Studies have indicated that furanones can inhibit both LasR and RhlR receptors in Pseudomonas aeruginosa. nih.gov
Enzyme Inhibition: Investigating the inhibitory effects on key enzymes involved in disease pathways. For instance, some furanone derivatives have been shown to be highly selective COX-2 inhibitors.
Anticancer Mechanisms: Elucidating the pathways through which furanone derivatives induce cytotoxicity in cancer cells. Some 3,4-diaryl-2(5H)-furanones have demonstrated potent cytotoxic activities. nih.gov
Biofilm Disruption: Studying the mechanisms by which furanones inhibit biofilm formation, a key factor in bacterial resistance. frontiersin.orgunipi.it
These academic-focused in vitro studies will provide a solid foundation for the potential therapeutic applications of this compound and its analogues.
Exploration of New Chemical Transformations and Applications
The furanone ring is a versatile scaffold that can be chemically modified to create a diverse range of new compounds with unique properties. foreverest.netresearchgate.net
Future research can explore the following transformations and applications:
Derivatization: Introducing various functional groups to the furanone core can lead to compounds with altered biological activities. greyhoundchrom.com For example, the introduction of halogens has been shown to improve binding to certain receptors. nih.gov
Ring-Opening Reactions: Utilizing furanones as precursors for the synthesis of other heterocyclic compounds like pyrrolones and pyridazinones. nih.gov
Cycloaddition Reactions: Employing furanones as substrates in cycloaddition reactions to construct complex polycyclic structures.
Polymerization: Investigating the potential of furanone derivatives as monomers for the synthesis of novel polymers with specific functionalities.
These chemical transformations open up new avenues for the application of furanones in materials science and medicinal chemistry.
Design of Next-Generation Furanone Analogues with Tailored Properties
The knowledge gained from synthetic, computational, and mechanistic studies will culminate in the rational design of next-generation furanone analogues with specific, tailored properties.
The design process will involve:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact on biological activity to establish clear SARs. nih.gov
Pharmacophore Modeling: Identifying the key structural features (pharmacophore) responsible for a particular biological activity and using this model to design new, more potent compounds.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic or pharmacodynamic profiles.
Hybrid Molecule Design: Combining the furanone scaffold with other known pharmacophores to create hybrid molecules with dual or enhanced activity.
By integrating these design strategies, researchers can develop novel furanone analogues with improved efficacy, selectivity, and drug-like properties for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
